molecular formula C13H22N4O4S B1678809 Ranitidine-N-oxide CAS No. 73857-20-2

Ranitidine-N-oxide

Cat. No.: B1678809
CAS No.: 73857-20-2
M. Wt: 330.41 g/mol
InChI Key: PPCOGEBVJJMLBW-UKTHLTGXSA-N
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Mechanism of Action

Target of Action

Ranitidine-N-oxide, like its parent compound ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

It’s known that ranitidine, a histamine h2-receptor antagonist, works by competitively inhibiting the action of histamine at the h2 receptors, leading to a decrease in gastric acid secretion . It’s plausible that this compound may have a similar mode of action.

Biochemical Pathways

Studies suggest that ranitidine and its metabolites, including this compound, can be oxidized by isozymes of flavin-containing monooxygenase (fmo) and cytochrome p450 . This oxidation process could potentially affect various biochemical pathways and downstream effects.

Pharmacokinetics

It’s known that ranitidine is metabolized in the liver by enzymes such as fmos, including fmo3, and other enzymes . The major metabolite in the urine is N-oxide, which represents less than 4% of the dose .

Result of Action

Studies suggest that inhibitors of gastric acid secretion, like ranitidine, can increase oxidative stress and matrix metalloproteinase-2 activity, leading to vascular remodeling .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ranitidine-N-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It is formed through the oxidation of ranitidine by flavin-containing monooxygenase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism . The interactions between this compound and these biomolecules are crucial for its metabolic processing and subsequent excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of histamine H2 receptors, thereby reducing gastric acid secretion . Furthermore, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to alterations in the metabolism of other drugs and endogenous compounds . These interactions at the molecular level contribute to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to higher temperatures or prolonged storage . Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding its pharmacokinetics and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce gastric acid secretion without significant adverse effects . At higher doses, this compound can cause central nervous system toxicity, including symptoms such as seizures and altered behavior . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with flavin-containing monooxygenase and cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent metabolism of this compound, leading to the formation of other metabolites such as ranitidine S-oxide and desmethyl ranitidine . The metabolic pathways of this compound are essential for its clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding sites, which determine its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . The subcellular distribution of this compound is important for its interactions with cellular biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ranitidine-N-oxide can be synthesized by reacting ranitidine with an oxidizing agent. Commonly used oxidizing agents include hydrogen peroxide and lead oxide . The reaction typically involves mixing ranitidine with the oxidizing agent under controlled conditions to achieve the desired oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ranitidine-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions.

    Reduction: It can be reduced back to ranitidine under appropriate conditions.

    Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, lead oxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Further oxidized products.

    Reduction: Ranitidine.

    Substitution: Substituted derivatives of this compound.

Comparison with Similar Compounds

Uniqueness of Ranitidine-N-oxide: this compound is unique in its specific oxidation state and its role as a key metabolite in the study of ranitidine’s pharmacokinetics. Its distinct chemical structure allows for specific analytical applications that are crucial for understanding the metabolism and effects of ranitidine .

Properties

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVUWAHTQPQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891465
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73857-20-2
Record name Ranitidine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73857-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANITIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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